![molecular formula C13H23NO5 B13612245 (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a chiral azetidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols with appropriate leaving groups.
Introduction of Protecting Groups: The tert-butoxy and tert-butoxycarbonyl groups are introduced to protect the functional groups during subsequent synthetic steps. These protecting groups can be added using standard protection reactions involving tert-butyl chloroformate or tert-butyl alcohol.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The tert-butoxy and tert-butoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Biological Studies: The compound can be employed in studies investigating the biological activity of azetidine derivatives.
作用機序
The mechanism of action of (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structural features and functional groups. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate
Uniqueness
(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature and the presence of both tert-butoxy and tert-butoxycarbonyl groups make it a valuable intermediate in asymmetric synthesis and drug development.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9+/m1/s1 |
InChIキー |
YKLNULGKYIWMBK-BDAKNGLRSA-N |
異性体SMILES |
CC(C)(C)O[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
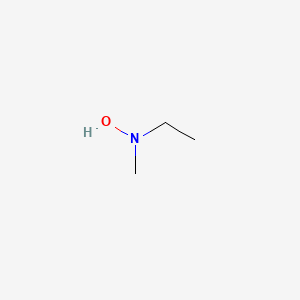
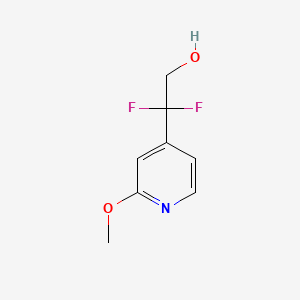
![2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]-1'-one](/img/structure/B13612184.png)

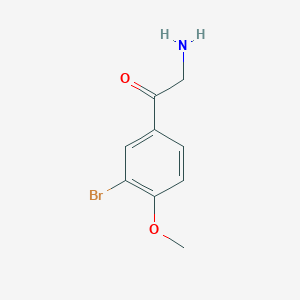
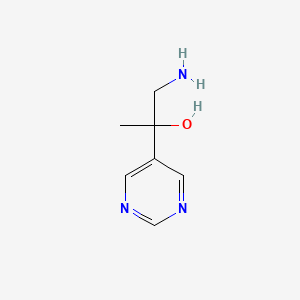
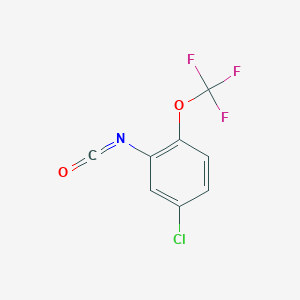


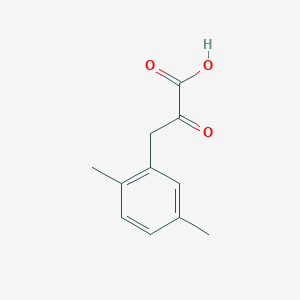
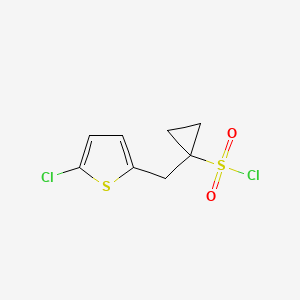
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)
